molecular formula C9H5ClN4S B249961 8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No.: B249961
M. Wt: 236.68 g/mol
InChI Key: AIYYSPNZWIXSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione, also known as CTI, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is not yet fully understood, but it is thought to involve the modulation of certain signaling pathways within cells. This compound has been shown to interact with a number of different proteins and enzymes, including those involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its ability to modulate the activity of certain enzymes and signaling pathways within cells. This makes it a useful tool for studying the mechanisms of action of various biological systems. However, there are also some limitations to the use of this compound in lab experiments, including the fact that it can be difficult to synthesize and purify.

Future Directions

There are a number of potential future directions for research on 8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione. One area of interest is the development of new synthetic methods for producing this compound, which could make it more widely available for research purposes. Another area of interest is the study of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological systems.

Synthesis Methods

The synthesis of 8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves the reaction of 8-chloro-1,2,3,4-tetrahydroisoquinoline-3-thione with hydrazine hydrate and sodium nitrite. This reaction results in the formation of this compound, which can then be purified and used for further research.

Scientific Research Applications

8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological systems. This compound has been shown to have a number of interesting properties, including the ability to inhibit the growth of cancer cells and to modulate the activity of certain enzymes.

Properties

Molecular Formula

C9H5ClN4S

Molecular Weight

236.68 g/mol

IUPAC Name

8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C9H5ClN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3,13H,(H,14,15)

InChI Key

AIYYSPNZWIXSPX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NC3=NC(=S)NNC3=C2C=C1Cl

SMILES

C1=CC2=NC3=NC(=S)NNC3=C2C=C1Cl

Canonical SMILES

C1=CC2=NC3=NC(=S)NNC3=C2C=C1Cl

Origin of Product

United States

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